Sodium tetrapropylborate Sodium tetrapropylborate
Brand Name: Vulcanchem
CAS No.: 105146-61-0
VCID: VC8030201
InChI: InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1
SMILES: [B-](CCC)(CCC)(CCC)CCC.[Na+]
Molecular Formula: C12H28BNa
Molecular Weight: 206.15 g/mol

Sodium tetrapropylborate

CAS No.: 105146-61-0

Cat. No.: VC8030201

Molecular Formula: C12H28BNa

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium tetrapropylborate - 105146-61-0

Specification

CAS No. 105146-61-0
Molecular Formula C12H28BNa
Molecular Weight 206.15 g/mol
IUPAC Name sodium;tetrapropylboranuide
Standard InChI InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1
Standard InChI Key VKBNWVIDTHWBAZ-UHFFFAOYSA-N
SMILES [B-](CCC)(CCC)(CCC)CCC.[Na+]
Canonical SMILES [B-](CCC)(CCC)(CCC)CCC.[Na+]

Introduction

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of sodium tetrapropylborate involves a two-step process:

  • Propylation of Boron Trifluoride Diethyl Etherate:
    Boron trifluoride (BF₃) is reacted with propylmagnesium bromide (C₃H₇MgBr) in diethyl ether, yielding tripropylborane (B(C₃H₇)₃):

    BF3(C2H5)2O+3 C3H7MgBrB(C3H7)3+3 MgBrF+(C2H5)2O\text{BF}_3\cdot(\text{C}_2\text{H}_5)_2\text{O} + 3\ \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{B}(\text{C}_3\text{H}_7)_3 + 3\ \text{MgBrF} + (\text{C}_2\text{H}_5)_2\text{O}

    This intermediate is highly reactive and requires careful handling .

  • Formation of Sodium Tetrapropylborate:
    Tripropylborane reacts with sodium metal and 1-chloropropane (C₃H₇Cl) to produce the final product:

    B(C3H7)3+C3H7Cl+NaNaB(C3H7)4+NaCl\text{B}(\text{C}_3\text{H}_7)_3 + \text{C}_3\text{H}_7\text{Cl} + \text{Na} \rightarrow \text{NaB}(\text{C}_3\text{H}_7)_4 + \text{NaCl}

    Alternative routes use propylsodium (C₃H₇Na) for higher yields .

Industrial Production

Industrial methods optimize scalability using continuous flow reactors and automated systems to maintain consistent reaction conditions. Post-synthesis purification involves recrystallization from THF or ethanol to achieve ≥85% purity, as required for chromatographic applications .

Chemical Properties and Structural Analysis

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₈BNa
Molecular Weight206.15 g/mol
AppearanceWhite hygroscopic powder
SolubilityTHF, water (stable)
StabilityPyrophoric in air
Melting PointDecomposes above 150°C

The tetrapropylborate anion’s lipophilicity enhances its reactivity with organometallic ions, while its bulkiness minimizes unwanted side reactions . Spectroscopic characterization (¹H NMR, IR) confirms the absence of residual solvents or byproducts in high-purity batches .

Structural Insights

X-ray crystallography reveals a tetrahedral geometry around the boron atom, with propyl groups arranged to maximize steric stability. The sodium ion interacts weakly with the anion, facilitating dissociation in polar solvents .

Applications in Analytical Chemistry

Derivatization of Organometallic Pollutants

Sodium tetrapropylborate is pivotal in detecting methylmercury, triethyllead, and tributyltin contaminants. Its propylation reactions follow:

  • Organotin and Organolead:

    R4nSnn++n NaB(C3H7)4R4nSn(C3H7)n+n B(C3H7)3+n Na+\text{R}_{4-n}\text{Sn}^{n+} + n\ \text{NaB}(\text{C}_3\text{H}_7)_4 \leftrightarrow \text{R}_{4-n}\text{Sn}(\text{C}_3\text{H}_7)_n + n\ \text{B}(\text{C}_3\text{H}_7)_3 + n\ \text{Na}^+
  • Organomercury:

    RHg++NaB(C3H7)4RHgC3H7+B(C3H7)3+Na+\text{RHg}^+ + \text{NaB}(\text{C}_3\text{H}_7)_4 \leftrightarrow \text{RHgC}_3\text{H}_7 + \text{B}(\text{C}_3\text{H}_7)_3 + \text{Na}^+

These reactions replace toxic alkyl groups with propyl, enabling separation via gas chromatography-mass spectrometry (GC-MS) .

Advantages Over Grignard Reagents

Traditional derivatization using Grignard reagents (e.g., C₃H₇MgBr) is water-sensitive and unsuitable for aqueous samples. Sodium tetrapropylborate operates effectively in water, simplifying environmental analyses .

Research Findings and Case Studies

Mercury Speciation in Biological Samples

A 2007 study demonstrated the simultaneous detection of methylmercury (MeHg) and ethylmercury (EtHg) in vaccines and hair using sodium tetrapropylborate derivatization. The method achieved detection limits of 0.01 ng/g for blood and 5 ng/g for hair, with 85–105% recovery rates .

Organolead Analysis in Environmental Matrices

A 2021 comparison of extraction methods highlighted sodium tetrapropylborate’s efficiency in isolating trimethyllead and triethyllead from soil. Accelerated solvent extraction (ASE) coupled with GC-MS achieved 92–97% accuracy, outperforming traditional liquid-liquid extraction .

Industrial Monitoring

In wastewater treatment plants, sodium tetrapropylborate-based methods detected tributyltin at concentrations as low as 0.1 µg/L, aiding compliance with marine antifouling regulations .

HazardGHS CodePrecautionary Measures
PyrophoricH250Store under argon/nitrogen
Water-reactiveH261Avoid contact with moisture

Comparative Analysis with Related Compounds

While sodium tetraphenylborate (NaB(C₆H₅)₄) shares derivatization applications, its phenyl groups confer lower reactivity toward small alkylmetals. Sodium tetrapropylborate’s propyl groups offer a balance between reactivity and steric hindrance, making it preferred for environmental samples .

Future Directions and Research Opportunities

  • Microextraction Techniques: Integrating sodium tetrapropylborate with solid-phase microextraction (SPME) could lower detection limits for ultratrace pollutants .

  • Biopolymer Compatibility: Exploring its use in biodegradable matrices may enable eco-friendly derivatization kits.

  • Automated Derivatization Systems: Coupling with robotic platforms could streamline high-throughput environmental monitoring .

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